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Compound of Interest

Compound Name: 1,4,6,9-Thianthrenetetrone

CAS No.: 147727-02-4

Cat. No.: B116091

Get Quote

Executive Summary & Mechanistic Insight
The target molecule, 1,4,6,9-thianthrenetetrone, represents a class of redox-active organic

materials (ROMs) critical for high-performance organic batteries and photocatalysis. Unlike the

simple sulfone derivatives of thianthrene, the tetrone features a bis-quinone motif, providing

four reversible redox centers on the carbon scaffold.

The Synthetic Challenge
The sulfur atoms in thianthrene are soft nucleophiles (

localized on S), making them significantly more susceptible to electrophilic oxidation than the
aromatic

-system.

Direct Oxidation:

Thianthrene-5,5,10,10-tetraoxide (Thermodynamic Sink).
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Targeted Route:

1,4,6,9-Tetramethoxythianthrene

1,4,6,9-Thianthrenetetrone.

This protocol circumvents sulfur oxidation by utilizing Ceric Ammonium Nitrate (CAN), a single-

electron oxidant that selectively targets electron-rich aromatic rings (via radical cation

intermediates) to generate quinones, often leaving the sulfide bridges intact or minimally

affected under controlled conditions.

Experimental Protocol
Phase A: Precursor Preparation (Contextual)
Note: While the user requested synthesis "from thianthrene," direct C-H oxidation to the tetrone

is chemically non-viable. The requisite precursor, 1,4,6,9-tetramethoxythianthrene, is typically

synthesized via the condensation of 1,4-dimethoxy-2,3-benzenedithiol with 2,3-dichloro-1,4-

dimethoxybenzene, or via multi-step lithiation of thianthrene (4 equiv.

-BuLi /

/

). The protocol below focuses on the critical oxidation step.

Phase B: Oxidative Demethylation to 1,4,6,9-
Thianthrenetetrone
Reagents & Materials
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Reagent Role Purity / Grade

1,4,6,9-

Tetramethoxythianthrene
Substrate >98% (HPLC)

Ceric Ammonium Nitrate

(CAN)
Oxidant Reagent Grade (99%)

Acetonitrile (MeCN) Solvent HPLC Grade

Water (H₂O) Co-solvent Deionized (18 MΩ)

Dichloromethane (DCM) Extraction ACS Grade

Step-by-Step Methodology
1. Reaction Setup

Vessel: Flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

Solvent System: Prepare a mixture of Acetonitrile:Water (4:1 v/v). The water is essential to

solubilize CAN and facilitate the hydrolysis of the intermediate acetals.

2. Dissolution

Charge the flask with 1,4,6,9-tetramethoxythianthrene (1.0 mmol, 336 mg).

Add 20 mL of the MeCN/H₂O solvent mixture.

Cool the suspension to 0 °C in an ice-water bath. Cooling is critical to prevent over-oxidation

of the sulfur bridges.

3. Oxidant Addition

Dissolve CAN (5.0 mmol, 2.74 g, 5.0 equiv.) in 10 mL of water.

Add the CAN solution dropwise to the stirring substrate over 15 minutes.

Observation: The reaction mixture will transiently turn deep blue/purple (radical cation

formation) before shifting to a yellow-orange or reddish precipitate (quinone formation).
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4. Reaction Monitoring

Allow the mixture to warm to room temperature (25 °C).

Stir for 2–4 hours.

QC Check: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (

) should disappear, replaced by a more polar, colored spot (

).

5. Workup & Isolation

Dilute the reaction mixture with 50 mL of water.

Extract the aqueous phase with DCM (3 x 30 mL). Note: The product may be partially soluble

in water; salting out with NaCl can improve recovery.

Combine organic layers and wash with Brine (50 mL).

Dry over anhydrous Na₂SO₄ and filter.

Concentrate in vacuo to yield the crude solid.

6. Purification

Recrystallize the crude solid from glacial acetic acid or nitrobenzene (for high crystallinity).

Alternative: Flash column chromatography using DCM:EtOAc (gradient 9:1 to 1:1).

Characterization & Validation
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Technique Expected Data Interpretation

Appearance Deep red/violet crystalline solid
Characteristic of extended

quinone conjugation.

¹H NMR 6.90 - 7.10 ppm (s, 4H)

Loss of methoxy protons (

3.8-4.0); appearance of

quinoidal alkene protons.

IR Spectroscopy 1650–1675 cm⁻¹ (Strong)

C=O stretch (Quinone

carbonyls). Absence of O-H

stretch.

HR-MS [M+H]⁺ calc. for C₁₂H₄O₄S₂

Confirms oxidative

demethylation without S-

oxidation.

Cyclic Voltammetry
Two reversible reduction

waves

E₁/₂ ≈ -0.5 V, E₁/₂ ≈ -1.2 V (vs.

Fc/Fc⁺). Confirms bis-quinone

redox activity.

Visualizing the Pathway
The following diagram illustrates the logical flow from the thianthrene core to the tetrone,

contrasting the "Trap" (S-oxidation) with the "Target" (C-oxidation).

Thianthrene
(Starting Core)

Direct Oxidation
(mCPBA / H2O2) Avoid

Functionalization
(Lithiation/Methoxylation)

 Step 1

Thianthrene-5,5,10,10-tetraoxide
(Thermodynamic Trap)

1,4,6,9-Tetramethoxythianthrene Oxidative Demethylation
(CAN / MeCN:H2O)

 Step 2 1,4,6,9-Thianthrenetetrone
(Target Bisquinone)

 Selective C-Oxidation

Click to download full resolution via product page

Caption: Synthetic logic flow distinguishing the selective quinone synthesis (green/blue path)

from the common sulfone byproduct trap (red path).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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